molecular formula C13H20N4 B8110385 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B8110385
M. Wt: 232.32 g/mol
InChI Key: APPLLDWQZMYSRO-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: is a spirocyclic compound featuring a unique structure where a pyrimidine ring is fused with a spiro[55]undecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the spirocyclic structure. Key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amidines or urea derivatives under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is formed by reacting the pyrimidine derivative with a suitable cyclic amine under controlled conditions, often involving catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under thermal conditions.

Major Products

Scientific Research Applications

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.

Comparison with Similar Compounds

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: can be compared with other spirocyclic compounds such as:

    Spiro[4.5]decane derivatives: These compounds have a smaller ring system and different chemical properties.

    Spiro[6.5]dodecane derivatives: Featuring a larger ring system, these compounds exhibit different steric and electronic characteristics.

    Spiro[5.5]undecane derivatives with different substituents: Variations in substituents can lead to significant differences in reactivity and application potential.

The uniqueness of This compound lies in its specific combination of a pyrimidine ring with a spirocyclic structure, providing distinct chemical and biological properties that are not observed in other similar compounds.

Biological Activity

3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS No. 959493-37-9) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining a pyrimidine moiety with a diazaspiro undecane core, which may influence its interaction with biological targets.

  • Molecular Formula: C14H21N3
  • Molecular Weight: 231.34 g/mol
  • CAS Number: 959493-37-9

Biological Activity Overview

Research indicates that compounds of the diazaspiro[5.5]undecane class exhibit a range of biological activities, including potential applications in treating obesity, pain management, and various neurological disorders. The following sections summarize key findings related to the biological activity of this compound.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis.
  • Receptor Modulation: Interaction with neuropeptide Y (NPY) receptors suggests potential applications in regulating appetite and energy balance, particularly in obesity treatment.
  • Neurotransmitter Interaction: The structural properties allow for potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of diazaspiro[5.5]undecanes, including derivatives like this compound.

Study 1: Inhibition of Acetyl-CoA Carboxylase

A study demonstrated that various diazaspiro compounds exhibited dual inhibition of ACC1 and ACC2, essential for fatty acid metabolism. Specific derivatives showed IC50 values as low as 11 nM for hACC1 and 4 nM for hACC2, indicating potent inhibitory effects .

Study 2: Neuropeptide Y Antagonism

Research on compounds containing the diazaspiro framework revealed significant antagonistic activity against NPY Y5 receptors. Compounds tested showed IC50 values under 500 nM, suggesting their potential use in treating obesity-related disorders .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
ACC1 InhibitionAcetyl-CoA Carboxylase11 nM
ACC2 InhibitionAcetyl-CoA Carboxylase4 nM
NPY Y5 Receptor AntagonismNeuropeptide Y<500 nM

Safety and Toxicology

The safety profile of this compound is characterized by specific hazard statements indicating potential risks such as skin irritation and eye damage (H302-H319). Proper handling and storage conditions are recommended to mitigate these risks .

Properties

IUPAC Name

3-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-6-15-12(16-7-1)17-10-4-13(5-11-17)2-8-14-9-3-13/h1,6-7,14H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPLLDWQZMYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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